molecular formula C9H6FN B087247 6-Fluoroisoquinoline CAS No. 1075-11-2

6-Fluoroisoquinoline

Cat. No. B087247
Key on ui cas rn: 1075-11-2
M. Wt: 147.15 g/mol
InChI Key: ALLJCJZVQMDEHE-UHFFFAOYSA-N
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Patent
US08722671B2

Procedure details

Under cooling 2.0 mL of concentrated nitric acid are added to 2.8 mL of sulphuric acid. Subsequently 350 mg of 6-fluoroisoquinoline (23) are added, the reaction is warmed up to room temperature and allowed to stir overnight. The reaction mixture is poured on ice, extracted with dichloromethane and adjusted to alkaline pH by addition of sodium hydroxide. The aqueous layer is extracted again with dichloromethane. The dichloromethane layer is dried over magnesium sulfate and evaporated to give 90 mg of 6-Fluoro-5-nitro-isoquinoline, which can be used without further purification. Rt=1.03 min (Method #1). Detected mass: 193.0 (M+H+).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[N:16][CH:15]=[CH:14]2>>[F:10][C:11]1[C:12]([N+:1]([O-:4])=[O:2])=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[N:16][CH:15]=[CH:14]2

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
350 mg
Type
reactant
Smiles
FC=1C=C2C=CN=CC2=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
ADDITION
Type
ADDITION
Details
by addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted again with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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